molecular formula C6H13NO B2550187 (2R)-1-(Cyclopropylamino)propan-2-ol CAS No. 1689848-26-7

(2R)-1-(Cyclopropylamino)propan-2-ol

Cat. No.: B2550187
CAS No.: 1689848-26-7
M. Wt: 115.176
InChI Key: FLBAPNQECBHZCB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(Cyclopropylamino)propan-2-ol is an organic compound that features a cyclopropylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Cyclopropylamino)propan-2-ol typically involves the reaction of cyclopropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include:

    Solvent: Common solvents include ethanol, methanol, or water.

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(Cyclopropylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-1-(Cyclopropylamino)propan-2-ol exerts its effects depends on its interaction with molecular targets. It may act on specific enzymes or receptors, altering biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Cyclopropylamino)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    Cyclopropylamine: A simpler compound with similar functional groups.

    Propanolamines: A class of compounds with similar structural features.

Uniqueness

(2R)-1-(Cyclopropylamino)propan-2-ol is unique due to its specific stereochemistry and the presence of both cyclopropyl and amino groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-1-(cyclopropylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(8)4-7-6-2-3-6/h5-8H,2-4H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBAPNQECBHZCB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.